N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline
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Overview
Description
N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline is an organic compound characterized by the presence of trifluoromethyl groups and dimethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with 3,5-dimethylaniline under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through the activation of carbon-halogen bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)thiourea: Shares the trifluoromethyl groups but has a thiourea moiety instead of an aniline core.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains the same trifluoromethyl groups but has an isocyanate functional group.
3,5-Bis(trifluoromethyl)phenylboronic acid: Similar trifluoromethyl groups with a boronic acid functional group
Uniqueness
N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline is unique due to the combination of trifluoromethyl and dimethyl groups attached to an aniline core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
923031-64-5 |
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Molecular Formula |
C16H13F6N |
Molecular Weight |
333.27 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C16H13F6N/c1-9-3-10(2)5-13(4-9)23-14-7-11(15(17,18)19)6-12(8-14)16(20,21)22/h3-8,23H,1-2H3 |
InChI Key |
RKJCWGVRGYNRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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